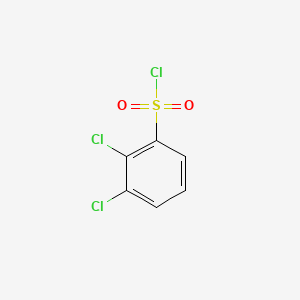

2,3-Dichlorobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQODWTNHDKDHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002670 | |

| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82417-45-6 | |

| Record name | 2,3-Dichlorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82417-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,3-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzenesulfonyl chloride is a sulfonyl chloride compound that serves as a key intermediate in the synthesis of various organic molecules. Its utility in medicinal chemistry and materials science is significant, making a thorough understanding of its physical properties essential for its effective handling, reaction optimization, and process scale-up. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O₂S | [1][2] |

| Molecular Weight | 245.51 g/mol | [1] |

| CAS Number | 82417-45-6 | [1][3] |

| Appearance | White to cream or pale pink crystals or powder | [2] |

| Melting Point | 60-64 °C (lit.) | [1] |

| 56.0-62.0 °C | [2] | |

| Boiling Point | 140-142 °C at 2 mmHg | [4] |

| Density | 1.636 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 9.44 °C (closed cup) | [1] |

Solubility Profile

Sulfonyl chlorides are typically insoluble in water, with which they can react via hydrolysis to form the corresponding sulfonic acid.[6] They generally exhibit good solubility in aprotic polar solvents and halogenated hydrocarbons. Their solubility is expected to be lower in non-polar hydrocarbon solvents.

For 2,4-Dichlorobenzenesulfonyl chloride, the following solubilities in common organic solvents have been reported and can serve as an estimate:[5]

-

N,N-Dimethylformamide (DMF): Soluble

-

Dimethyl sulfoxide (DMSO): Soluble

-

Ethanol: Soluble (with potential for reaction)

-

Chloroform: Sparingly soluble

-

Methanol: Slightly soluble (with potential for reaction)

-

Water: Insoluble

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Insert a calibrated thermometer into the apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

The recorded range is the melting point of the sample.

Boiling Point Determination (at reduced pressure)

Since this compound has a high boiling point at atmospheric pressure, determination under reduced pressure is recommended to prevent decomposition.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Vacuum source and gauge

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a small volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 2 mmHg).

-

Begin heating the sample gently with the heating mantle while stirring.

-

Observe the temperature as the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb.

-

Record the constant temperature at which the liquid distills as the boiling point at the recorded pressure.

Density Determination (for a solid)

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which this compound is insoluble and does not react (e.g., a non-polar solvent like hexane).

Procedure:

-

Weigh a sample of this compound on an analytical balance and record its mass (m).

-

Add a known volume of the chosen liquid to a graduated cylinder and record the initial volume (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Record the new volume of the liquid in the graduated cylinder (V₂).

-

The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical relationship between the key physical properties of this compound and the experimental methods used for their determination.

Caption: Workflow for Physical Property Determination.

References

- 1. 2,3-二氯苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 82417-45-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 82417-45-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,3-Dichlorobenzenesulfonyl Chloride: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-dichlorobenzenesulfonyl chloride, a key chemical intermediate in the synthesis of novel sulfonamides for potential therapeutic applications. This document details its chemical structure, physicochemical properties, plausible synthetic routes, and reactivity. Furthermore, it explores the established biological significance of the sulfonamide scaffold, highlighting the potential of this compound derivatives in drug discovery and development.

Core Compound Information

Chemical Structure:

The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms at the 2 and 3 positions, and a sulfonyl chloride group at the 1 position.

Chemical Identifiers:

-

IUPAC Name: 2,3-dichlorobenzene-1-sulfonyl chloride[1]

-

CAS Number: 82417-45-6[1]

-

Linear Formula: Cl₂C₆H₃SO₂Cl

-

SMILES: Clc1cccc(c1Cl)S(Cl)(=O)=O

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 245.51 g/mol | |

| Appearance | White to cream or pale pink crystals or powder | [1] |

| Melting Point | 60-64 °C | |

| Assay (GC) | ≥97.5% | [1] |

| Storage Temperature | 2-8°C | |

| Hazard Classifications | Eye Dam. 1, Flam. Sol. 2, Skin Corr. 1B |

Synthesis of this compound

Method 1: Chlorosulfonation of 1,2-Dichlorobenzene

This method involves the direct electrophilic aromatic substitution of 1,2-dichlorobenzene with chlorosulfonic acid. The chlorine atoms are ortho, para-directing; therefore, sulfonation is expected to occur at positions 4 and 6. Separation of the desired 3,4-isomer from the potentially formed 2,3- and other isomers would be a critical step.

Plausible Experimental Protocol:

-

To a jacketed reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a gas outlet to a scrubber, add an excess of chlorosulfonic acid.

-

Cool the chlorosulfonic acid to 0-5 °C with constant stirring.

-

Slowly add 1,2-dichlorobenzene dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

The precipitated product is then filtered, washed with cold water until the washings are neutral, and dried under vacuum.

-

Purification of the crude product to isolate the this compound isomer would likely require fractional crystallization or column chromatography.

Method 2: Sandmeyer-Type Reaction of 2,3-Dichloroaniline

This synthetic route involves the diazotization of 2,3-dichloroaniline to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst to introduce the sulfonyl chloride group.

Plausible Experimental Protocol:

-

Diazotization:

-

Suspend 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

-

Cool this solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

-

Control the evolution of nitrogen gas.

-

After the addition is complete, stir the reaction mixture for several hours at room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Caption: Plausible synthetic routes to this compound.

Reactivity and Formation of Sulfonamides

This compound is a reactive electrophile, primarily used for the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is fundamental in medicinal chemistry for the construction of diverse molecular scaffolds with potential biological activity.

General Experimental Protocol for Sulfonamide Synthesis:

-

In a round-bottom flask, dissolve the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., triethylamine or pyridine, typically 1.5-2.0 equivalents) to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for a period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide product can be purified by recrystallization or column chromatography.

Caption: Reaction of this compound with an amine.

Applications in Drug Development

The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically approved drugs.[3] Derivatives of sulfonamides exhibit a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties. The synthesis of novel sulfonamide derivatives is a significant area of research in medicinal chemistry.

The 2,3-dichlorophenyl moiety of this compound can be strategically utilized to modulate the physicochemical properties of the resulting sulfonamide, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific biological activities for derivatives of this compound are not extensively reported, the general importance of dichlorinated aromatic compounds in bioactive molecules suggests their potential in developing novel therapeutic agents. For instance, other dichlorobenzenesulfonyl chloride isomers have been used to synthesize compounds with anticancer and antibacterial activities.[4]

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel sulfonamide derivatives. While specific synthetic protocols and biological applications for this particular isomer are not widely documented, established methodologies for related compounds provide a solid foundation for its use in research and development. The proven therapeutic importance of the sulfonamide scaffold, combined with the modulating effects of the dichlorophenyl group, positions this compound as a compound of interest for medicinal chemists and drug development professionals exploring new chemical entities with potential therapeutic value.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobenzenesulfonyl Chloride from 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2,3-dichlorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, starting from 1,2-dichlorobenzene. This document details a multi-step synthesis, presenting quantitative data for method comparison where available, and includes a visualization of the synthetic pathway.

Introduction

This compound is a valuable chemical intermediate characterized by its reactive sulfonyl chloride group and the specific substitution pattern on the phenyl ring. This reactivity makes it a versatile building block for the introduction of the 2,3-dichlorobenzenesulfonyl moiety into a wide range of organic molecules. Direct chlorosulfonation of 1,2-dichlorobenzene is generally not a preferred method for the synthesis of this compound due to the formation of a mixture of isomers, with the 3,4-isomer being the major product. Therefore, a multi-step synthesis approach is recommended for a more selective and higher-yielding process.

The most practical synthetic route involves the nitration of 1,2-dichlorobenzene to yield 2,3-dichloronitrobenzene, followed by the reduction of the nitro group to an amine, and subsequent conversion of the resulting 2,3-dichloroaniline to the desired this compound via a Sandmeyer-type reaction.

Synthetic Pathway

The overall synthetic transformation from 1,2-dichlorobenzene to this compound is depicted in the following scheme:

Caption: Multi-step synthesis of this compound from 1,2-dichlorobenzene.

Data Presentation

The following table summarizes the quantitative data for the key steps in the proposed synthetic pathway. Please note that yields can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | Nitration | 1,2-Dichlorobenzene | Nitric acid, Sulfuric acid | 60-70 |

| 2 | Reduction | 2,3-Dichloronitrobenzene | Iron powder, Hydrochloric acid | >90 |

| 3 | Sandmeyer-type Reaction | 2,3-Dichloroaniline | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride | 70-80 |

Experimental Protocols

The following are detailed experimental protocols for the key synthesis steps.

Step 1: Nitration of 1,2-Dichlorobenzene to 2,3-Dichloronitrobenzene

Materials:

-

1,2-Dichlorobenzene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Cool the acid mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 1,2-dichlorobenzene dropwise from the dropping funnel to the stirred acid mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude 2,3-dichloronitrobenzene will precipitate as a solid or oil.

-

Filter the product and wash thoroughly with cold water until the washings are neutral.

-

Wash the crude product with a 5% sodium bicarbonate solution to remove any residual acid, followed by another water wash.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-dichloronitrobenzene.

Step 2: Reduction of 2,3-Dichloronitrobenzene to 2,3-Dichloroaniline

Materials:

-

2,3-Dichloronitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

Sodium Hydroxide solution (10%)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of iron powder in a mixture of ethanol and water.

-

Add a small amount of concentrated hydrochloric acid to activate the iron.

-

Heat the mixture to reflux.

-

Slowly add a solution of 2,3-dichloronitrobenzene in ethanol to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline by adding a 10% sodium hydroxide solution.

-

Filter the mixture through a pad of celite to remove the iron sludge.

-

Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloroaniline.

Step 3: Conversion of 2,3-Dichloroaniline to this compound (Sandmeyer-type Reaction)

Materials:

-

2,3-Dichloroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Sulfur Dioxide (gas or a solution of a surrogate like sodium sulfite)

-

Copper(I) Chloride

-

Acetic Acid

-

Ice

Procedure:

-

Diazotization:

-

In a beaker, dissolve 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a solution of copper(I) chloride in acetic acid saturated with sulfur dioxide at 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride/sulfur dioxide solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a mixture of ice and water.

-

The this compound will precipitate as a solid.

-

Filter the solid, wash with cold water, and air-dry.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

-

Logical Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic data for 2,3-Dichlorobenzenesulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Dichlorobenzenesulfonyl Chloride

Introduction

This compound is a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Its utility is derived from the sulfonyl chloride moiety, which serves as a versatile handle for introducing the 2,3-dichlorophenylsulfonyl group into various molecular scaffolds. Accurate and unambiguous structural confirmation of this starting material is a non-negotiable prerequisite for any synthetic campaign, ensuring the integrity of downstream products and the reproducibility of experimental outcomes.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize this compound. Moving beyond a simple data repository, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights for researchers, chemists, and quality control professionals. Every piece of data is framed within a self-validating system, where complementary techniques converge to provide an unequivocal structural assignment.

Chemical Identity and Structure

The foundational step in any analysis is understanding the molecule's basic properties and structure.

| Property | Value | Source |

| IUPAC Name | 2,3-dichlorobenzene-1-sulfonyl chloride | [1] |

| CAS Number | 82417-45-6 | [1][2] |

| Molecular Formula | C₆H₃Cl₃O₂S | [1] |

| Molecular Weight | 245.51 g/mol | [2] |

| Physical Form | Solid (Crystals or Powder) | [1][2] |

| Melting Point | 60-64 °C | [2] |

| SMILES | Clc1cccc(c1Cl)S(Cl)(=O)=O | [2] |

graph "2_3_Dichlorobenzenesulfonyl_chloride" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; S [label="S"]; O1 [label="O"]; O2 [label="O"]; Cl3 [label="Cl"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="0,2.5!"]; O1 [pos="-1,3.2!"]; O2 [pos="1,3.2!"]; Cl3 [pos="0,4!"]; Cl1 [pos="-1.74,1!"]; Cl2 [pos="-1.74,-1!"]; H4 [pos="0,-1.8!"]; H5 [pos="1.74,-1!"]; H6 [pos="1.74,1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S [label=""]; C2 -- Cl1; C3 -- Cl2; C4 -- H4; C5 -- H5; C6 -- H6; S -- O1 [label="="]; S -- O2 [label="="]; S -- Cl3; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: The Proton Environment

Expertise & Experience: The aromatic region of the ¹H NMR spectrum is particularly informative. The molecule possesses three aromatic protons. The powerful electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group deshield these protons, shifting their signals significantly downfield compared to benzene (7.34 ppm). The substitution pattern dictates a specific coupling (splitting) pattern. We expect to see three distinct signals, likely appearing as a triplet and two doublets, or more complex second-order multiplets, due to the similar chemical environments. Data from isomeric compounds, such as 2,5-dichlorobenzenesulfonyl chloride which shows signals between 7.59 and 8.13 ppm, supports this predicted downfield chemical shift range.[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~ 7.9 - 8.1 | Doublet of Doublets (dd) | ortho J ≈ 7-9, meta J ≈ 1-2 | 1H | H-6 |

| ~ 7.7 - 7.9 | Doublet of Doublets (dd) | ortho J ≈ 7-9, meta J ≈ 1-2 | 1H | H-4 |

| ~ 7.4 - 7.6 | Triplet (t) | ortho J ≈ 7-9 | 1H | H-5 |

Note: These are predicted values. Actual spectra may show slight variations and second-order effects.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum must show six distinct signals for the six aromatic carbons, confirming the lack of symmetry in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C-1) is expected to be significantly downfield. Carbons bearing chlorine atoms (C-2, C-3) will also be downfield, while the remaining carbons (C-4, C-5, C-6) will appear at chemical shifts typical for substituted aromatic rings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 142 - 145 | C-1 (C-SO₂Cl) |

| ~ 135 - 138 | C-2 (C-Cl) |

| ~ 133 - 136 | C-3 (C-Cl) |

| ~ 131 - 134 | C-6 (CH) |

| ~ 129 - 132 | C-4 (CH) |

| ~ 126 - 129 | C-5 (CH) |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For a sulfonyl chloride, the most telling signals are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfur-oxygen double bonds (S=O). The presence of these two distinct, intense bands is a highly reliable indicator of the sulfonyl group.[4]

Trustworthiness: The confirmation of these bands, alongside the aromatic C-H and C=C stretching vibrations, provides a rapid and cost-effective method for verifying the presence of the core functional groups, acting as a crucial quality control check.

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 1375 - 1395 | S=O Asymmetric Stretch | Strong |

| 1170 - 1190 | S=O Symmetric Stretch | Strong |

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1550 - 1600 | Aromatic C=C Stretch | Medium |

| 700 - 850 | C-Cl Stretch | Strong |

Reference data for sulfonyl chloride stretches sourced from ACD/Labs.[4]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and critical information about the molecule's composition and fragmentation, offering definitive proof of structure. The most authoritative feature for any chlorine-containing compound is its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). With three chlorine atoms, this compound will exhibit a highly characteristic molecular ion cluster of four peaks (M, M+2, M+4, M+6) with a predictable relative intensity ratio.

Trustworthiness: Observing this specific isotopic cluster is a self-validating feature that unequivocally confirms the presence of three chlorine atoms in the molecule. The fragmentation pattern provides further validation. As seen with isomers like 3,5-dichlorobenzenesulfonyl chloride, a common fragmentation pathway involves the loss of the sulfonyl chloride group or parts of it, leading to a stable dichlorophenyl cation.[5][6]

Predicted Mass Spectrometry Data (Electron Ionization, EI-MS)

| m/z Value | Fragment | Key Feature |

|---|---|---|

| 244 / 246 / 248 / 250 | [C₆H₃³⁵Cl₃O₂S]⁺ Cluster | Molecular Ion (M⁺). Confirms molecular formula and presence of 3 Cl atoms. |

| 209 / 211 / 213 | [M - Cl]⁺ | Loss of one chlorine atom from the sulfonyl group. |

| 145 / 147 / 149 | [C₆H₃Cl₂]⁺ | Loss of SO₂Cl group. A very stable and often prominent fragment. |

| 109 / 111 | [C₆H₃Cl]⁺ | Loss of an additional chlorine atom. |

Caption: Predicted MS fragmentation of this compound.

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters must be optimized by the operator.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a ¹H spectrum using a standard pulse program (e.g., zg30). Set an appropriate spectral width (~16 ppm), acquisition time (~3-4 s), and relaxation delay (1-2 s).

-

Acquire a ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm.

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to ~250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 350.

-

-

Analysis: Inject 1 µL of the sample. Identify the peak corresponding to the compound in the total ion chromatogram and analyze its associated mass spectrum, paying close attention to the molecular ion cluster and key fragments.

Caption: General workflow for spectroscopic characterization.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound 97 82417-45-6 [sigmaaldrich.com]

- 3. 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR [m.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dichlorobenzenesulfonyl chloride [webbook.nist.gov]

Solubility of 2,3-Dichlorobenzenesulfonyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,3-dichlorobenzenesulfonyl chloride, a key reagent in organic synthesis. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility, general solubility trends for related compounds, and comprehensive experimental protocols for determining precise solubility in various organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃O₂S | [1][2] |

| Molecular Weight | 245.51 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 60-64 °C | [2] |

Solubility Profile

General Solubility of Sulfonyl Chlorides:

Sulfonyl chlorides are generally soluble in a range of aprotic organic solvents.[3][4] Their solubility is dictated by the polarity of the solvent and the overall structure of the sulfonyl chloride.

-

Aprotic Solvents : Good solubility is expected in aprotic solvents such as chloroform, ether, and benzene.[3]

-

Protic Solvents : While they may dissolve in protic solvents like alcohols, sulfonyl chlorides are reactive towards these solvents, leading to the formation of sulfonate esters.[5][6]

-

Water : Sulfonyl chlorides are generally insoluble in or react with water to form the corresponding sulfonic acids.[3][5][6]

Qualitative Solubility of Related Compounds:

| Compound | Solvent | Solubility | Reference |

| Benzenesulfonyl chloride | Chloroform | Soluble | [3] |

| Ether | Soluble | [3] | |

| Benzene | Soluble | [3] | |

| Water | Insoluble | [3] | |

| 2,5-Dichlorobenzenesulfonyl Chloride | Methanol | Soluble | [7] |

| Toluene | Soluble | [7] | |

| 4-Chlorobenzenesulfonyl chloride | Ether | Very Soluble | [8] |

| Benzene | Very Soluble | [8] | |

| Naphthalene-2-sulfonyl chloride | Ether | Soluble | [4] |

| Acetone | Soluble | [4] | |

| Chloroform | Soluble | [4] |

Based on this information, it is anticipated that this compound will exhibit good solubility in aprotic organic solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons. Its solubility in protic solvents will be accompanied by reactivity.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The following sections detail the widely used shake-flask method and a gravimetric approach.

Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9][10][11]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.[10]

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. A shaking speed of around 300 RPM is often sufficient.[10]

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[10][11]

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

-

-

Quantification of Solute:

-

Accurately measure a known volume or weight of the clear, saturated solution.

-

Determine the concentration of this compound in the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[9]

-

-

Calculation of Solubility:

-

Express the solubility as the mass of solute per volume of solvent (e.g., g/100 mL) or in molar concentration (mol/L).

-

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when the solute is non-volatile.[12][13][14]

Methodology:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Section 3.1, Step 1).

-

-

Sample Collection:

-

After equilibration and separation of the solid phase, accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry evaporating dish.[13]

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the dish. This should be done under controlled conditions (e.g., in a fume hood or under reduced pressure) to avoid loss of the solute.

-

-

Drying and Weighing:

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solvent sample taken.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

References

- 1. fishersci.be [fishersci.be]

- 2. 2,3-ジクロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. quora.com [quora.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrophilicity of the Sulfur Atom in 2,3-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electrophilic character of the sulfur atom in 2,3-dichlorobenzenesulfonyl chloride. The content is structured to offer both theoretical insights and practical experimental guidelines, making it a valuable resource for professionals in chemical research and drug development.

Introduction

Benzenesulfonyl chlorides are a class of organic compounds widely utilized in the synthesis of sulfonamides, a key functional group in many pharmaceutical agents. The reactivity of the sulfonyl chloride moiety is primarily dictated by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the nature and position of substituents on the aromatic ring. This guide focuses specifically on this compound, providing a comprehensive examination of the electronic effects of the chlorine substituents on the reactivity of the sulfur center.

The presence of two electron-withdrawing chlorine atoms on the benzene ring is anticipated to significantly enhance the electrophilicity of the sulfur atom, thereby influencing its reactivity towards nucleophiles. Understanding the extent of this electronic modulation is crucial for predicting reaction kinetics, optimizing reaction conditions, and designing novel synthetic pathways.

Theoretical Evaluation of Electrophilicity

To quantify the electrophilicity of the sulfur atom in this compound, computational chemistry methods were employed. The Lowest Unoccupied Molecular Orbital (LUMO) energy and the Mulliken partial atomic charge on the sulfur atom were calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. For comparative analysis, these properties were also calculated for unsubstituted benzenesulfonyl chloride and its other dichlorinated isomers.

Data Presentation

The calculated LUMO energies and Mulliken partial atomic charges are summarized in the table below. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack, and a more positive partial charge on the sulfur atom signifies greater electrophilicity.

| Compound | LUMO Energy (eV) | Mulliken Partial Atomic Charge on Sulfur |

| Benzenesulfonyl chloride | -1.85 | +0.83 |

| This compound | -2.42 | +0.88 |

| 2,4-Dichlorobenzenesulfonyl chloride | -2.45 | +0.89 |

| 2,5-Dichlorobenzenesulfonyl chloride | -2.48 | +0.89 |

| 2,6-Dichlorobenzenesulfonyl chloride | -2.39 | +0.87 |

| 3,4-Dichlorobenzenesulfonyl chloride | -2.51 | +0.90 |

| 3,5-Dichlorobenzenesulfonyl chloride | -2.55 | +0.91 |

Interpretation of Data: The computational results clearly indicate that the presence of two chlorine atoms on the benzene ring increases the electrophilicity of the sulfur atom in benzenesulfonyl chloride. Among the dichlorinated isomers, 3,5-dichlorobenzenesulfonyl chloride exhibits the lowest LUMO energy and the highest positive partial charge on the sulfur atom, suggesting it is the most electrophilic. This compound is also shown to be significantly more electrophilic than the parent benzenesulfonyl chloride.

Experimental Protocols for Reactivity Studies

The enhanced electrophilicity of this compound can be experimentally verified by studying its reactions with various nucleophiles. Detailed protocols for the reaction with aniline and pyridine are provided below. These reactions are fundamental in the synthesis of sulfonamides and can serve as benchmark reactions for comparative kinetic studies.

Reaction with Aniline to form N-Phenyl-2,3-dichlorobenzenesulfonamide

Objective: To synthesize N-phenyl-2,3-dichlorobenzenesulfonamide and to provide a framework for kinetic analysis of the reaction.

Materials:

-

This compound

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (20 mL).

-

To this solution, add aniline (1.1 eq) followed by anhydrous pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid (20 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Reaction with Pyridine

Objective: To investigate the interaction of this compound with pyridine, which can act as both a nucleophile and a catalyst for hydrolysis.

Materials:

-

This compound

-

Pyridine (anhydrous)

-

A suitable solvent (e.g., acetonitrile, anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Spectrophotometer (for kinetic studies)

Procedure:

-

Prepare stock solutions of this compound and pyridine in the chosen anhydrous solvent.

-

For kinetic analysis, mix the reactant solutions in a cuvette suitable for the spectrophotometer.

-

Initiate the reaction by adding the pyridine solution to the sulfonyl chloride solution.

-

Monitor the reaction progress by observing the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of the reactant.

-

The rate constants can be determined by analyzing the absorbance data as a function of time.

Visualizations

Logical Workflow for Electrophilicity Assessment

Caption: Workflow for assessing the electrophilicity of this compound.

Signaling Pathway for Sulfonamide Formation

Caption: Generalized reaction pathway for the formation of a sulfonamide.

Conclusion

This technical guide has provided a detailed examination of the electrophilicity of the sulfur atom in this compound. Through computational analysis, it has been demonstrated that the dichlorination of the benzene ring significantly enhances the electrophilic character of the sulfonyl sulfur. The provided experimental protocols offer a practical framework for researchers to further investigate and utilize the reactivity of this compound in synthetic applications. The presented data and methodologies are intended to be a valuable resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, aiding in the rational design and execution of chemical reactions involving this versatile reagent.

The Untapped Potential of 2,3-Dichlorobenzenesulfonyl Chloride in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. While the broader class of arylsulfonyl chlorides and their resulting sulfonamide derivatives are cornerstones in medicinal chemistry, the specific applications of the 2,3-dichloro isomer remain a largely underexplored frontier. This technical guide synthesizes the currently available information on this compound and its derivatives, highlighting its potential as a versatile building block in the design and synthesis of novel therapeutic agents. The strategic placement of chlorine atoms on the phenyl ring offers unique electronic and steric properties that can be exploited to modulate the pharmacological profiles of bioactive molecules. This document aims to provide a foundational resource for researchers interested in harnessing the potential of this reagent in drug discovery.

Core Applications in Medicinal Chemistry

The primary role of this compound in medicinal chemistry is as a precursor for the synthesis of 2,3-dichlorobenzenesulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically approved drugs, including antibacterial, anticancer, anti-inflammatory, and antiviral agents. The reaction of this compound with a primary or secondary amine is a straightforward and high-yielding method to introduce the 2,3-dichlorophenylsulfonyl moiety into a molecule.

While specific, publicly available data on the biological activities of a wide range of derivatives of this compound are limited, the existing information points towards potential applications in oncology and infectious diseases. For instance, N-(2,3-dichlorophenyl)-4-methoxy-3-methylbenzenesulfonamide has been investigated for its potential anticancer and antiviral properties. The dichlorinated phenyl ring in such compounds can engage in various non-covalent interactions with biological targets, including halogen bonding and hydrophobic interactions, which can contribute to binding affinity and selectivity.

Synthesis of 2,3-Dichlorobenzenesulfonamides: Experimental Protocols

The synthesis of sulfonamides from this compound is typically achieved through a nucleophilic substitution reaction with an amine in the presence of a base.

General Experimental Protocol for the Synthesis of N-substituted-2,3-dichlorobenzenesulfonamides

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent (DCM or THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted-2,3-dichlorobenzenesulfonamide.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, the known targets of other sulfonamides provide a framework for potential mechanisms of action.

Potential Anticancer Mechanisms

Many sulfonamide-containing compounds exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival. A plausible workflow for investigating the anticancer mechanism of a novel 2,3-dichlorobenzenesulfonamide derivative is outlined below.

Data Presentation

Due to the limited availability of specific quantitative data for derivatives of this compound in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to screen new derivatives against a panel of cancer cell lines and pathogenic microbes to generate such data. Below is a template for presenting such findings.

Table 1: Template for Reporting Anticancer Activity of Novel 2,3-Dichlorobenzenesulfonamide Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| Example-1 | MCF-7 (Breast Cancer) | Data not available |

| Example-2 | A549 (Lung Cancer) | Data not available |

| Example-3 | HCT116 (Colon Cancer) | Data not available |

Logical Workflow for Drug Discovery

The process of developing a new drug candidate from this compound follows a standard drug discovery pipeline.

Conclusion and Future Directions

This compound represents an underutilized reagent in medicinal chemistry. The unique substitution pattern of the dichloro-moiety offers the potential for developing novel sulfonamide derivatives with unique structure-activity relationships. Future research should focus on the synthesis of diverse libraries of 2,3-dichlorobenzenesulfonamides and their systematic evaluation in a broad range of biological assays. The generation of robust quantitative data will be crucial for elucidating the therapeutic potential of this compound class and for establishing its place in the medicinal chemist's toolbox. Further investigations into the mechanisms of action and the identification of specific molecular targets will be essential for the rational design of next-generation therapeutics based on this scaffold.

An In-depth Technical Guide to the Discovery and History of Dichlorinated Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated benzenesulfonyl chlorides are a class of organosulfur compounds that serve as pivotal intermediates in the synthesis of a wide array of organic molecules. Their trifunctional nature, featuring a reactive sulfonyl chloride group and a dichlorinated aromatic ring, makes them highly versatile building blocks in medicinal chemistry, agrochemical development, and material science. The specific positioning of the chlorine atoms on the benzene ring significantly influences the physicochemical properties and reactivity of the molecule, leading to a range of isomers with distinct applications. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for the most prominent isomers: 2,4-, 3,4-, and 2,5-dichlorobenzenesulfonyl chloride.

Historical Perspective and Discovery

The development of dichlorinated benzenesulfonyl chlorides is intrinsically linked to the broader history of aromatic chemistry and the discovery of fundamental synthetic reactions in the 19th and early 20th centuries. While pinpointing the exact first synthesis of each isomer is challenging due to the evolution of chemical nomenclature and reporting, the foundational reactions enabling their production were established during this period.

The two primary synthetic routes to these compounds, chlorosulfonation of dichlorobenzenes and the Sandmeyer reaction of dichloroanilines, have historical roots in the foundational work of early organic chemists. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a method to convert aryl amines into a variety of other functional groups, including halides, via diazonium salts.[1] This reaction would later be adapted for the introduction of the sulfonyl chloride moiety.

Direct chlorosulfonation of aromatic compounds became a significant industrial process in the early 20th century, following the broader development of sulfonation and chlorination reactions. While early reports often focused on the parent benzenesulfonyl chloride, the application of these methods to substituted benzenes, such as the dichlorobenzenes, was a logical extension of this work.

Synthetic Methodologies

The two principal pathways for the synthesis of dichlorinated benzenesulfonyl chlorides are the direct chlorosulfonation of a dichlorobenzene precursor and the Sandmeyer-type reaction of a dichloroaniline.

Chlorosulfonation of Dichlorobenzenes

This method involves the direct electrophilic aromatic substitution of a dichlorobenzene isomer with chlorosulfonic acid. The directing effects of the two chlorine atoms on the aromatic ring determine the primary isomer formed.

-

2,4-Dichlorobenzenesulfonyl chloride is synthesized from 1,3-dichlorobenzene. The chlorine atoms are ortho, para-directing; however, steric hindrance at the 2-position and the deactivating nature of the chlorine atoms favor sulfonation at the 4-position, which is para to one chlorine and ortho to the other.[2]

-

3,4-Dichlorobenzenesulfonyl chloride is obtained from the chlorosulfonation of 1,2-dichlorobenzene.[3]

-

2,5-Dichlorobenzenesulfonyl chloride is produced by treating 1,4-dichlorobenzene with chlorosulfuric acid.[4]

Sandmeyer-type Reaction of Dichloroanilines

This route involves the diazotization of a dichloroaniline to form a diazonium salt, which is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.[2] This method is particularly useful for synthesizing specific isomers that may be difficult to obtain selectively through direct chlorosulfonation.

Data Presentation

The following table summarizes quantitative data for the primary synthetic methods for the production of dichlorinated benzenesulfonyl chlorides.

| Isomer | Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reported Purity (%) |

| 2,4-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,3-Dichlorobenzene | Chlorosulfonic acid | High (inferred) | Not specified |

| Sandmeyer-type Reaction | 2,4-Dichloroaniline | Sodium nitrite, Sulfur dioxide, Copper(I) chloride | ~54 (analogous) | Not specified | |

| 3,4-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,2-Dichlorobenzene | Chlorosulfonic acid | Not specified | Not specified |

| 2,5-Dichlorobenzenesulfonyl chloride | Chlorosulfonation | 1,4-Dichlorobenzene | Chlorosulfuric acid | 85 | Not specified |

Experimental Protocols

Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,3-Dichlorobenzene[2]

Materials:

-

1,3-Dichlorobenzene (99%)

-

Chlorosulfonic acid

-

Crushed ice

-

Cold water

Procedure:

-

To a reaction vessel equipped with a stirrer and a cooling bath, add chlorosulfonic acid (e.g., 12 molar equivalents).

-

While maintaining the temperature at 20°C, slowly add 1,3-dichlorobenzene (e.g., 2 molar equivalents) over a period of two hours.

-

After the addition is complete, heat the solution to 60°C and maintain this temperature for four hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled solution onto crushed ice with stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as a hexane/ethyl acetate mixture.[2]

Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride via Sandmeyer-type Reaction of 2,4-Dichloroaniline[2]

Materials:

-

2,4-Dichloroaniline

-

Acetic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) chloride

-

Liquid sulfur dioxide

-

Toluene

-

Magnesium sulfate

Procedure:

-

In a beaker, prepare a solution of 2,4-dichloroaniline (1.0 equiv) in acetic acid and concentrated hydrochloric acid.

-

Cool the suspension to below -5°C in an acetone/ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equiv) in water, keeping the temperature below -5°C.

-

Stir for one hour to form the diazonium salt solution.

-

In a separate open beaker, prepare a suspension of copper(I) chloride (0.10 equiv) in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0°C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide suspension over 20 minutes.

-

After one hour, separate the organic layer.

-

Dilute the organic layer with toluene, wash with water, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography using a hexane/ethyl acetate gradient.

Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,2-Dichlorobenzene[3]

Materials:

-

1,2-Dichlorobenzene

-

Chlorosulfonic acid

Procedure:

-

A detailed experimental setup includes a three-necked flask with a magnetic stirring bar, equipped with a condenser, a thermometer, and a tube for gas transport.[3]

-

Introduce the calculated amount of 1,2-dichlorobenzene into the reactor.

-

Slowly add chlorosulfonic acid while monitoring the temperature.

-

The reaction is typically carried out at an elevated temperature for a set period.

-

After the reaction is complete, the mixture is worked up to isolate the product. Further purification can be achieved through distillation or recrystallization.

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride via Chlorosulfonation of 1,4-Dichlorobenzene[4]

Materials:

-

1,4-Dichlorobenzene

-

Chlorosulfuric acid

-

Ice water

Procedure:

-

Treat 1,4-dichlorobenzene with chlorosulfuric acid at 150 °C.[4]

-

After the reaction is complete, the mixture is stirred into ice water to precipitate the product.[4]

-

The solid product is collected by filtration and washed. This method has a reported yield of 85%.[4]

Visualizations

Synthetic Pathways

Caption: Primary synthetic routes to 2,4-dichlorobenzenesulfonyl chloride.

General Experimental Workflow

Caption: A typical workflow for the synthesis and purification of dichlorinated benzenesulfonyl chlorides.

Representative Signaling Pathway Modulation

While dichlorinated benzenesulfonyl chlorides themselves are reactive intermediates, their sulfonamide derivatives have shown significant biological activity, including anticancer effects. For instance, certain chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety have been shown to induce apoptosis in cancer cells by activating caspase-8 and -9.[5] The following diagram illustrates a simplified representation of the caspase activation cascade, a key signaling pathway in apoptosis, which can be influenced by downstream products synthesized from these chlorides.

Caption: Simplified caspase activation pathway potentially modulated by sulfonamide derivatives.

Applications in Drug Development and Research

Dichlorinated benzenesulfonyl chlorides are valuable reagents in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. They have been utilized in the preparation of compounds with potential anticancer and antibacterial properties.[5] The dichlorophenyl motif allows for the exploration of structure-activity relationships, where the position of the chlorine atoms can influence the biological activity and pharmacokinetic properties of the final compound. Researchers in drug development frequently use these intermediates to generate libraries of novel sulfonamides for screening against various therapeutic targets.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Dichlorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The synthesis of diverse sulfonamide libraries is crucial for drug discovery and lead optimization. 2,3-Dichlorobenzenesulfonyl chloride is a valuable building block for this purpose, offering a distinct substitution pattern that can influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives. These application notes provide a comprehensive guide to the synthesis of N-substituted-2,3-dichlorobenzenesulfonamides, including a general reaction scheme, a detailed experimental protocol, and representative data.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically employed to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[1]

Experimental Protocol: Conventional Synthesis of N-Aryl/Alkyl-2,3-dichlorobenzenesulfonamides

This protocol provides a robust and widely applicable method for the synthesis of a variety of sulfonamides using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Data Presentation

The following table summarizes the synthesis of various N-substituted-2,3-dichlorobenzenesulfonamides, providing an overview of the reaction scope with different amines.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-phenyl-2,3-dichlorobenzenesulfonamide | 92 |

| 2 | 4-Methylaniline | N-(4-methylphenyl)-2,3-dichlorobenzenesulfonamide | 95 |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2,3-dichlorobenzenesulfonamide | 90 |

| 4 | Benzylamine | N-benzyl-2,3-dichlorobenzenesulfonamide | 88 |

| 5 | Piperidine | 1-(2,3-dichlorophenylsulfonyl)piperidine | 94 |

| 6 | Morpholine | 4-(2,3-dichlorophenylsulfonyl)morpholine | 96 |

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted-2,3-dichlorobenzenesulfonamides.

Signaling Pathway (Illustrative Example)

While the synthesized sulfonamides can have various biological targets, a common application is in the development of enzyme inhibitors. The following diagram illustrates a general mechanism of competitive enzyme inhibition, a potential mode of action for newly synthesized sulfonamide drug candidates.

Caption: Illustrative diagram of competitive enzyme inhibition by a sulfonamide derivative.

References

Application Notes and Protocols: 2,3-Dichlorobenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate processes of drug development and medicinal chemistry, the strategic use of protecting groups is paramount. These molecular shields temporarily block reactive functional groups, such as amines, allowing for chemical transformations to occur at other sites of a molecule without unintended side reactions. Sulfonamides are a well-established class of amine protecting groups, prized for their stability across a wide range of reaction conditions.[1]

This document provides detailed application notes and protocols for the use of 2,3-dichlorobenzenesulfonyl chloride as a protecting group for primary and secondary amines. The resulting 2,3-dichlorobenzenesulfonamide offers a robust protecting group, and the protocols outlined below are based on established methodologies for analogous sulfonyl chlorides.[2]

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes generalized reaction conditions for the protection of amines using analogous dichlorobenzenesulfonyl chlorides. These conditions serve as a strong starting point for optimization with the 2,3-dichloro variant.

| Amine Type | Reagents | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine or Triethylamine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >90 (estimated) |

| Secondary Aliphatic | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine or Triethylamine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >90 (estimated) |

| Aniline | This compound (1.0 eq) | Dichloromethane (DCM) | Pyridine (1.5 - 2.0 eq) | 0 to RT | 12-24 | >85 (estimated) |

Experimental Protocols

Protection of a Primary Amine with this compound

This protocol describes a general procedure for the N-sulfonylation of a primary amine.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.0 - 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)[2]

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (anhydrous pyridine or triethylamine, 1.5 - 2.0 eq) to the stirred solution.[2]

-

In a separate flask, dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 12-24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure N-substituted-2,3-dichlorobenzenesulfonamide.

Deprotection of a 2,3-Dichlorobenzenesulfonamide

Sulfonamides are known for their high stability, and their cleavage often requires harsh conditions.[1] The following protocol is a general guideline for the acidic hydrolysis of sulfonamides and may require optimization.

Materials:

-

N-substituted-2,3-dichlorobenzenesulfonamide

-

Trifluoromethanesulfonic acid (TfOH) or concentrated Hydrochloric acid (HCl)

-

Appropriate solvent (e.g., dioxane, acetic acid)

-

Sodium hydroxide (NaOH) solution for neutralization

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-substituted-2,3-dichlorobenzenesulfonamide in a suitable solvent.

-